molecular formula C21H23N3O2S B2945308 6-ethyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897468-46-1

6-ethyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2945308
CAS No.: 897468-46-1
M. Wt: 381.49
InChI Key: ONZSGIZISSJLKT-UHFFFAOYSA-N
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Description

6-ethyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves a multi-step procedure. The process begins with the preparation of the benzothiazole core, followed by the introduction of the piperazine moiety and the methoxybenzoyl group. Common reagents used in these reactions include ethyl bromide, 2-aminothiophenol, and 2-methoxybenzoyl chloride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques. The use of continuous flow reactors and high-throughput screening can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with different functional groups.

Scientific Research Applications

6-ethyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For instance, it could inhibit the activity of kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 6-tert-butyl-2-[4-(3-chloro-pyridin-2-yl)-2-methyl-piperazin-1-yl]-1H-benzoimidazole
  • N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide

Uniqueness

6-ethyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzoyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-3-15-8-9-17-19(14-15)27-21(22-17)24-12-10-23(11-13-24)20(25)16-6-4-5-7-18(16)26-2/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZSGIZISSJLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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